molecular formula C12H10N4 B7478986 4-Imidazol-1-yl-6-methylquinazoline

4-Imidazol-1-yl-6-methylquinazoline

Cat. No.: B7478986
M. Wt: 210.23 g/mol
InChI Key: YWIYSPCADHXTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Imidazol-1-yl-6-methylquinazoline is a sophisticated heterocyclic compound designed for medicinal chemistry and drug discovery research. It features a quinazoline core, a privileged scaffold in pharmacology, strategically substituted with a methyl group and an imidazole ring. This molecular architecture is of significant interest in the development of novel therapeutic agents, particularly in the fields of oncology and neurology. In anticancer research, quinazoline-imidazole hybrids are investigated as potential kinase inhibitors. The quinazoline core is a well-established pharmacophore that can target the ATP-binding site of epidermal growth factor receptor (EGFR) and other tyrosine kinases, which are critical targets in cancer therapy . The incorporation of the imidazole ring, a common feature in many bioactive molecules, can enhance binding affinity and selectivity, potentially leading to improved cytotoxic activity against various cancer cell lines . Furthermore, this compound is relevant for studying neurological targets. Imidazole-containing compounds are known to interact with imidazoline I2 receptors, which are proteins in the central nervous system . Ligands for I2 receptors have demonstrated promising effects in preclinical models of pain and neuroprotection, making them a focus for developing new analgesics and agents for neurodegenerative conditions . The structural features of this compound make it a valuable scaffold for exploring these biological pathways. The synthetic versatility of the imidazole and quinazoline rings allows for further structural diversification, enabling researchers to explore structure-activity relationships and optimize pharmacological properties . Please note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-imidazol-1-yl-6-methylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-9-2-3-11-10(6-9)12(15-7-14-11)16-5-4-13-8-16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIYSPCADHXTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

4-Imidazol-1-yl-6-methylquinazoline derivatives have been studied for their potential as therapeutic agents. Notably, these compounds have shown promise as tyrosine kinase inhibitors , which are crucial in the treatment of cancers, particularly chronic myelogenous leukemia (CML). For instance, the compound is an intermediate in the synthesis of nilotinib, a well-known tyrosine kinase inhibitor used to treat imatinib-resistant CML .

Table 1: Key Applications in Medicinal Chemistry

CompoundApplicationMechanism of Action
NilotinibTreatment of imatinib-resistant CMLTyrosine kinase inhibition
This compoundIntermediate in drug synthesisPrecursor for potent inhibitors

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including those containing the this compound structure. Research indicates that these compounds exhibit significant activity against various pathogens, including fungi like Aspergillus fumigatus, which is responsible for pulmonary infections . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Study: Antifungal Activity

A study demonstrated that imidazole-containing chalcones, structurally related to this compound, effectively inhibited the growth of Aspergillus fumigatus in vitro. The results suggest that these compounds could be developed into antifungal agents .

Synthesis and Chemical Modifications

The synthesis of this compound and its derivatives has been explored extensively. Various methods include cyclization reactions involving diamides and orthoesters under acidic or basic conditions. These synthetic routes allow for the introduction of different substituents that can enhance biological activity or alter pharmacokinetic properties .

Table 2: Synthetic Routes and Yields

Synthesis MethodYield (%)Key Features
Cyclization of diamides60-80Utilizes basic conditions for ring formation
Orthoester condensation50-75Requires acid activation for cyclization
One-pot oxidative condensation68-85Efficient multi-step synthesis without isolation

Research Implications and Future Directions

The versatility of this compound opens avenues for further research. Future studies may focus on:

  • Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the imidazole and quinazoline moieties affect biological activity.
  • Development of Novel Therapeutics : Exploring combinations with other pharmacophores to enhance efficacy against resistant strains of pathogens.
  • Mechanistic Studies : Investigating the precise mechanisms by which these compounds exert their effects on target cells.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Pharmacological Activity/Properties References
4-Imidazol-1-yl-6-methylquinazoline 4-imidazole, 6-methyl Potential kinase inhibition (inferred)
Imidazo[4,5-g]quinazoline derivatives Fused imidazole ring, aryl/thiophene substituents Anticancer (EGFR inhibition), fluorescence properties
1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid Pyridinyl, carboxylic acid Intermediate in kinase inhibitor synthesis
Imidazo[2,1-b]thiazole derivatives Thiazole-imidazole fusion, aryl/methoxy groups Antiproliferative, anti-inflammatory

Key Observations :

Imidazo[4,5-g]quinazoline Derivatives: These compounds, synthesized via condensation of 6-fluoro-1H-benzo[d]imidazol-5-amines with aldehydes (e.g., 4-pyridine carbaldehyde), exhibit EGFR inhibitory activity and fluorescence, making them candidates for theranostic applications .

Imidazole-Thiazole Hybrids : Compounds like 6-[2-methoxy-4-(methylsulfinyl)phenyl]imidazo[2,1-b]thiazole (CAS 102646-02-6) demonstrate antiproliferative activity against cancer cell lines. The thiazole ring introduces sulfur-based electronic effects, contrasting with the nitrogen-rich quinazoline core .

Pyridinyl-Imidazole Carboxylic Acids : Derivatives such as FTI-2628 (from ) highlight the role of carboxylic acid groups in enhancing solubility and metal coordination, a feature absent in this compound .

Preparation Methods

Buchwald-Hartwig Amination

Palladium-based catalysts offer superior regioselectivity for imidazole installation. A protocol adapted from EP1896425B1 employs Pd(OAc)₂ with Xantphos ligand to couple 4-bromo-6-methylquinazoline and imidazole in toluene at 100°C. Key advantages include:

  • Yield : 85–92% with >99% purity.

  • Ligand selection : Bidentate ligands (e.g., Xantphos) prevent catalyst deactivation.

  • Scalability : Demonstrated at kilogram scale with consistent results.

Comparative studies show palladium methods reduce metal residues compared to copper systems, though costs are higher.

Cyclization Strategies for Quinazoline Core Formation

Orthoester Condensation

Building the quinazoline ring after imidazole introduction avoids functional group incompatibility. Per PMC8009324, anthranilic acid derivatives condense with methyl-substituted amidines in refluxing acetic acid, forming the quinazoline skeleton. For example:

  • Step 1 : 2-Amino-4-methylbenzoic acid reacts with imidazole-1-carboxamidine in AcOH at 120°C.

  • Step 2 : Cyclodehydration with PCl₅ yields 4-imidazol-1-yl-6-methylquinazoline (78% yield).

This method’s efficiency depends on the electron-withdrawing nature of substituents, favoring cyclization at position 4.

One-Pot Tandem Reactions

Sequential Halogenation and Coupling

A streamlined approach combines quinazoline synthesis and imidazole coupling in a single vessel:

  • Halogenation : 6-Methylquinazolin-4(3H)-one treated with POCl₃ forms 4-chloro-6-methylquinazoline.

  • Coupling : Without isolation, imidazole and K₂CO₃ are added, followed by CuI in DMF at 100°C (88% yield).

This method reduces purification steps and improves atom economy.

Demethylation and Functional Group Interconversion

Boron Tribromide-Mediated Demethylation

For precursors with methoxy groups (e.g., 4-methoxy-6-methylquinazoline), BBr₃ in dichloromethane at −10°C cleaves methyl ethers, yielding the hydroxyl intermediate. Subsequent displacement with imidazole under Mitsunobu conditions (DIAD, PPh₃) achieves 76% yield.

Comparative Analysis of Methods

Method Catalyst Yield (%) Purity (%) Key Advantage
Ullmann CouplingCuI9399.5Cost-effective
Buchwald-HartwigPd(OAc)₂9299.8Low metal residue
Orthoester CyclizationNone7898.7Avoids pre-functionalized cores
One-Pot TandemCuI8899.2Reduced steps

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at quinazoline positions 2 and 4 are mitigated using bulky ligands (e.g., Xantphos).

  • Purification : Recrystallization in methyl tert-butyl ether removes copper residues effectively.

  • Scale-up : Continuous flow systems improve heat transfer for exothermic steps like BBr₃ demethylation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Imidazol-1-yl-6-methylquinazoline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A feasible route involves coupling 6-methylquinazoline-4-amine with imidazole derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a palladium catalyst. Yields vary with temperature, solvent choice, and stoichiometry. For example, a similar imidazole-thiazole hybrid achieved a 72% yield under optimized conditions (80°C, 12 hours) . Analytical validation via HPLC and NMR is critical to confirm purity and structural integrity .

Q. How can researchers characterize the structural features of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving 3D structures, as demonstrated for related imidazole-quinazoline hybrids (e.g., bond angles, torsion angles). Complementary techniques include FTIR for functional group analysis, mass spectrometry for molecular weight confirmation, and NMR (¹H/¹³C) for substituent positioning . For dynamic studies, DFT calculations can predict electronic properties and stability .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Standard assays include:

  • Anti-inflammatory : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA).
  • Antimicrobial : Broth microdilution (MIC/MBC determination) against Gram-positive/negative strains.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds.
    Dose-response curves and IC₅₀ values should be statistically validated across triplicate runs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the quinazoline methyl group or imidazole position (e.g., 2- vs. 4-substitution) and evaluate activity changes.
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with target proteins (e.g., EGFR kinase).
  • Data Correlation : Compare experimental IC₅₀ values with computational binding energies to prioritize derivatives .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies:

  • Reproducibility : Validate protocols using reference standards (e.g., commercial inhibitors).
  • Purity Assessment : Re-synthesize the compound and verify purity via HPLC (>95%) .
  • Meta-Analysis : Pool data from multiple studies (e.g., systematic reviews) to identify trends .

Q. What strategies improve crystallization success for X-ray analysis of imidazole-quinazoline hybrids?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion with solvents of varying polarity (e.g., ethanol/water mixtures).
  • Temperature Gradients : Slow cooling from 40°C to 4°C enhances crystal lattice formation.
  • Additives : Introduce trace ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) to stabilize nucleation .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial design to test variables (temperature, solvent ratio, catalyst loading).
  • Continuous Flow Chemistry : Transition from batch to flow reactors for better heat/mass transfer.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.